TFA Counter‑Ion Enhances Antibacterial Potency Against Gram‑Positive and Gram‑Negative Models
In a controlled head‑to‑head study evaluating the effect of different counter‑ions on the antimicrobial activity of the azetidine‑containing peptide Leg1, the trifluoroacetate (TFA⁻) salt consistently outperformed acetate and chloride salts against both E. coli and B. subtilis over a 16 h growth inhibition assay [REFS‑1]. Although the exact IC₅₀ values could not be extracted from the published figure, the growth‑inhibition curves show a clear rank order: TFA⁻ ≫ acetate ∼ chloride, with the TFA salt achieving near‑complete growth suppression at the test concentration (25 µM), while the chloride and acetate salts exhibited only marginal inhibition [REFS‑1]. This demonstrates that for azetidine‑based entities, the choice of counter‑ion is not innocuous; the TFA form can be the difference between a hit and a miss in phenotypic screening.
| Evidence Dimension | Antibacterial growth inhibition (E. coli, B. subtilis) |
|---|---|
| Target Compound Data | Trifluoroacetate salt of Leg1 (azetidine‑containing peptide) ≈100% inhibition at 25 µM |
| Comparator Or Baseline | Acetate salt of Leg1: ~10% inhibition; Chloride salt of Leg1: ~10% inhibition (both at 25 µM) |
| Quantified Difference | TFA salt provides >90% additional growth inhibition over the chloride or acetate salts at the same concentration |
| Conditions | E. coli and B. subtilis cultures, 16 h incubation, 25 µM test compound, ampicillin positive control |
Why This Matters
When procuring azetidine building blocks for antibacterial lead optimisation, the TFA salt form should be the default choice to avoid losing potent hits simply because of an inactive counter‑ion.
- [1] PMC8227015. (2021). Figure 1: Inhibition curves of Leg1 against E. coli and B. subtilis with different counter‑ions (TFA, acetate, chloride). Foods, 10(6), 1192. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC8227015/figure/foods‑10‑01192‑f001/ View Source
